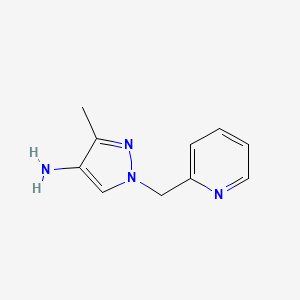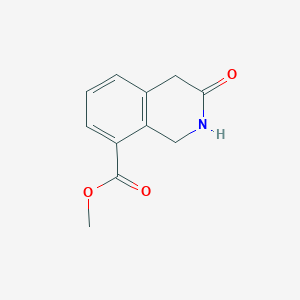
3-(3-Methylpyrazin-2-yl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylpyrazin-2-yl)-3-oxopropanal is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The structure of this compound includes a pyrazine ring substituted with a methyl group and an oxopropanal group, making it a unique and versatile compound.
Méthodes De Préparation
The synthesis of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-acetylpyrazine with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as methanol and catalysts like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
3-(3-Methylpyrazin-2-yl)-3-oxopropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
3-(3-Methylpyrazin-2-yl)-3-oxopropanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrazine derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents . Additionally, this compound is used in the development of new pharmaceuticals and as a key intermediate in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. Pyrazine derivatives are known to exert their effects by binding to enzymes, receptors, and other biomolecules, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, pyrazine derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparaison Avec Des Composés Similaires
3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be compared with other similar compounds, such as pyrrolopyrazine derivatives and other pyrazine-based molecules . These compounds share a common pyrazine scaffold but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with a methyl group and an oxopropanal group, which imparts distinct chemical and biological properties. Similar compounds include 3-methyl-2-acetylpyrazine and other pyrazine derivatives with varying biological activities.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-(3-methylpyrazin-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H8N2O2/c1-6-8(7(12)2-5-11)10-4-3-9-6/h3-5H,2H2,1H3 |
Clé InChI |
SNNKFMXGSCGMAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)





![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)

